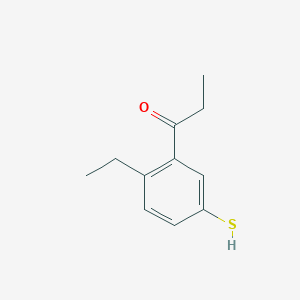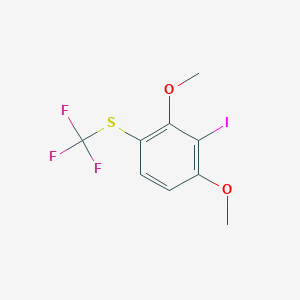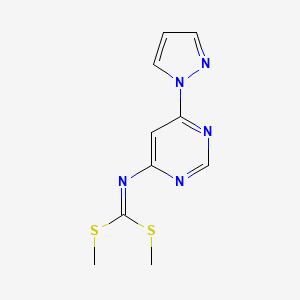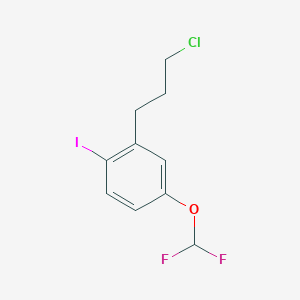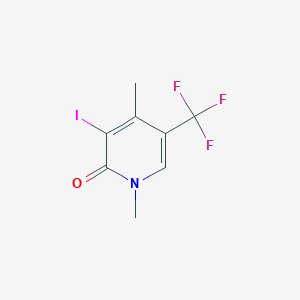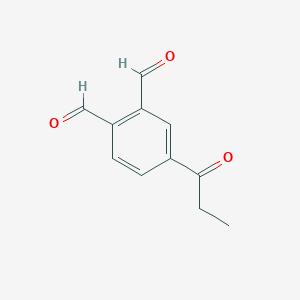
2-((2R,3S)-5-chloro-3,5-dihydroxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-2-hydroxy-1-(o-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose is an organic compound with the molecular formula C21H21ClO5 and a molecular weight of 388.84 g/mol . This compound is a white to light grey crystalline solid with low solubility in acetonitrile, chloroform, dichloromethane, and DMSO . It is primarily used as a versatile carbohydrate derivative for the preparation of 2-deoxynucleosides .
Métodos De Preparación
The synthesis of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose typically involves the following steps :
Starting Material: The process begins with 2-deoxy-D-ribofuranose.
Protection: The hydroxyl groups at positions 3 and 5 are protected by reacting with p-toluoyl chloride in the presence of a base, such as pyridine, to form the corresponding di-O-toluoyl derivative.
Chlorination: The protected ribofuranose is then treated with thionyl chloride or another chlorinating agent to introduce the chlorine atom at position 1, resulting in the formation of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose undergoes various chemical reactions, including :
Substitution Reactions: The chlorine atom at position 1 can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the toluoyl protecting groups, yielding 2-deoxy-D-ribofuranose derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions to modify the functional groups.
Common reagents used in these reactions include bases like pyridine, chlorinating agents like thionyl chloride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose has several scientific research applications :
Chemistry: It is used as a precursor for the synthesis of unnatural β-D-ribofuranosyl-containing nucleosides and nucleotides.
Biology: The compound is employed in the study of nucleoside analogs and carbohydrate-based entities.
Medicine: It plays a role in the synthesis of diverse pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of nucleoside derivatives for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose involves its role as a precursor in the synthesis of nucleoside analogs . These analogs can inhibit enzymes involved in DNA replication and repair, such as DNA polymerases and DNA methyltransferases. By incorporating into DNA, these analogs can disrupt normal cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose can be compared with other similar compounds, such as :
1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose: Similar in structure but with different protecting groups.
1-Chloro-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose: Uses benzoyl groups instead of toluoyl groups.
1-Chloro-3,5-di-O-acetyl-2-deoxy-D-ribofuranose: Uses acetyl groups for protection.
The uniqueness of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose lies in its specific protecting groups, which can influence the reactivity and selectivity of subsequent chemical reactions.
Propiedades
Fórmula molecular |
C21H21ClO6 |
|---|---|
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
2-[(2R,3S)-5-chloro-3,5-dihydroxy-3-(2-methylbenzoyl)oxolan-2-yl]-2-hydroxy-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C21H21ClO6/c1-12-7-3-5-9-14(12)16(23)17(24)19-20(26,11-21(22,27)28-19)18(25)15-10-6-4-8-13(15)2/h3-10,17,19,24,26-27H,11H2,1-2H3/t17?,19-,20-,21?/m1/s1 |
Clave InChI |
LUEQEPLOOLZFFL-ODKCFSPTSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)C([C@@H]2[C@@](CC(O2)(O)Cl)(C(=O)C3=CC=CC=C3C)O)O |
SMILES canónico |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)(O)Cl)(C(=O)C3=CC=CC=C3C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


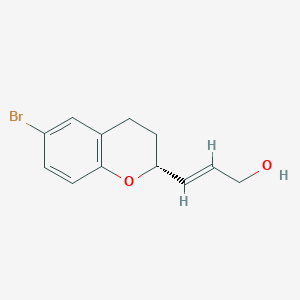
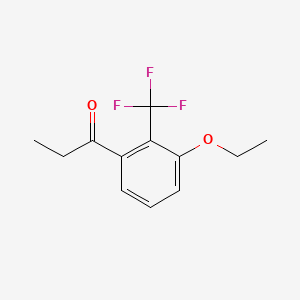
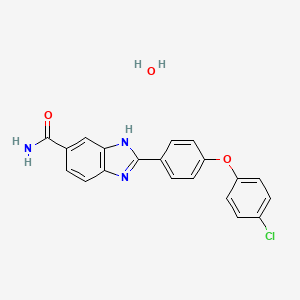
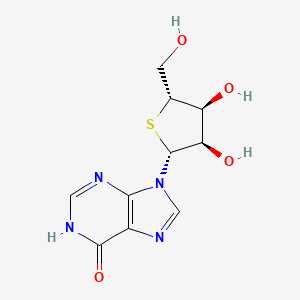
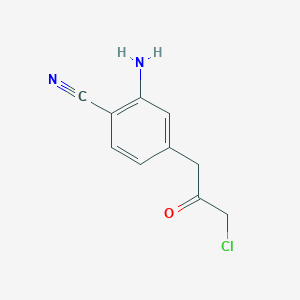
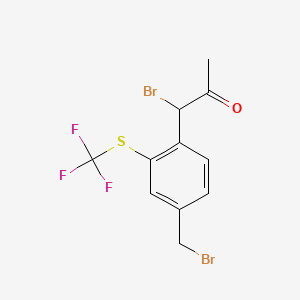
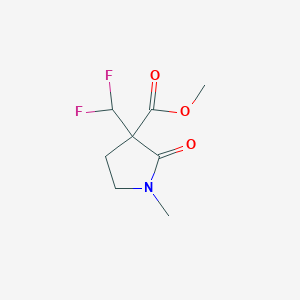
![(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)
